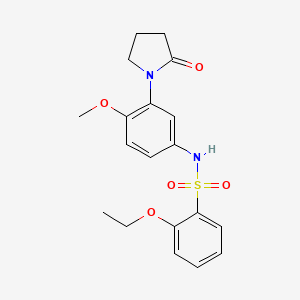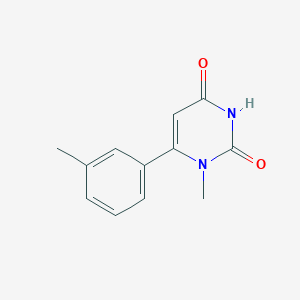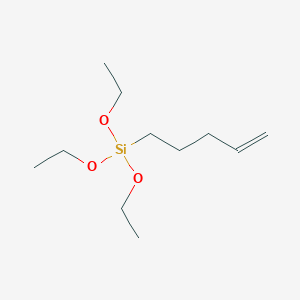
Triethoxy(pent-4-enyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethoxy(pent-4-enyl)silane: is an organosilicon compound with the molecular formula C₁₁H₂₄O₃Si. It is a clear, colorless liquid that is soluble in organic solvents but not in water. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triethoxy(pent-4-enyl)silane can be synthesized through the hydrosilylation reaction of pent-4-en-1-ol with triethoxysilane. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to proceed efficiently. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Triethoxy(pent-4-enyl)silane can undergo oxidation reactions to form silanol derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: This compound can be reduced to form silane derivatives using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; low temperatures.
Substitution: Amines, alcohols; room temperature to moderate temperatures.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Triethoxy(pent-4-enyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to enhance the adhesion between organic and inorganic materials .
Biology: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility and functionality. It is also utilized in the synthesis of bioactive molecules and drug delivery systems .
Medicine: This compound is explored for its potential in drug formulation and delivery. Its ability to form stable bonds with various functional groups makes it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. It is also employed in the manufacture of high-performance materials, such as composites and polymers .
Mecanismo De Acción
The mechanism of action of triethoxy(pent-4-enyl)silane involves its ability to form stable covalent bonds with various substrates. The ethoxy groups can undergo hydrolysis to form silanol groups, which can then react with other functional groups to form strong bonds. This property is exploited in applications such as surface modification and coupling agent synthesis .
Comparación Con Compuestos Similares
Triethoxysilane: Similar in structure but lacks the pent-4-enyl group.
Triethoxy(octyl)silane: Contains an octyl group instead of a pent-4-enyl group.
3-Aminopropyltriethoxysilane: Contains an amino group, making it useful in applications requiring amine functionality.
Uniqueness: Triethoxy(pent-4-enyl)silane is unique due to the presence of the pent-4-enyl group, which imparts specific reactivity and properties.
Propiedades
Número CAS |
131713-25-2 |
|---|---|
Fórmula molecular |
C11H24O3Si |
Peso molecular |
232.39 g/mol |
Nombre IUPAC |
triethoxy(pent-4-enyl)silane |
InChI |
InChI=1S/C11H24O3Si/c1-5-9-10-11-15(12-6-2,13-7-3)14-8-4/h5H,1,6-11H2,2-4H3 |
Clave InChI |
OCANZHUXNZTABW-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCC=C)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane](/img/structure/B14135060.png)
![[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135068.png)
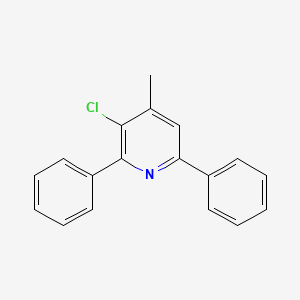
![1-methylsulfanyl-2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]benzimidazole;2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B14135091.png)
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14135093.png)
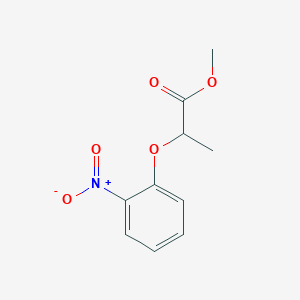
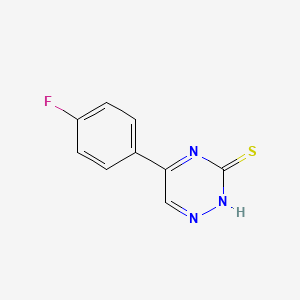

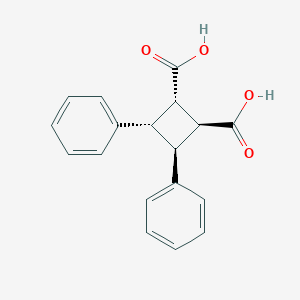

![(3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14135122.png)
